molecular formula C16H17NO2 B341901 2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B341901
M. Wt: 255.31 g/mol
InChI Key: RTZGRABKYWEHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoindole core substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenylamine with phthalic anhydride under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as toluene or xylene, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding isoindole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Isoindole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced isoindole derivatives with hydrogenated rings.

    Substitution: Halogenated isoindole derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its tetrahydroisoindole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C16H17NO2/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16(17)19/h3-4,7-9,12-13H,5-6H2,1-2H3

InChI Key

RTZGRABKYWEHDK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C3CC=CCC3C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3CC=CCC3C2=O)C

Origin of Product

United States

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